4-Methoxypentanoic acid
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Overview
Description
4-Methoxypentanoic acid is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanoic acid, where a methoxy group is attached to the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypentanoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxypentanol with a suitable acid, followed by hydrolysis to yield the desired acid. Another method includes the oxidation of 4-methoxypentanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium on carbon or platinum oxide can facilitate the hydrogenation of 4-methoxypentenoic acid to produce this compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 4-methoxypentanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrobromic acid, sulfuric acid, elevated temperatures.
Major Products Formed:
Oxidation: 4-Methoxypentanone, 4-Methoxypentanal.
Reduction: 4-Methoxypentanol.
Substitution: 4-Bromopentanoic acid.
Scientific Research Applications
4-Methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methoxypentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The methoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
4-Methoxybutanoic acid: Similar structure but with one less carbon atom.
4-Methoxyhexanoic acid: Similar structure but with one more carbon atom.
4-Methoxybenzoic acid: Contains a benzene ring instead of a pentanoic acid backbone.
Uniqueness: 4-Methoxypentanoic acid is unique due to its specific chain length and the position of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-methoxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(9-2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNADTHRVGBWACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-65-5 |
Source
|
Record name | 4-methoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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